molecular formula C14H10BrNO3 B8615884 4-Bromomethyl-4'-nitrobenzophenone CAS No. 120712-34-7

4-Bromomethyl-4'-nitrobenzophenone

Cat. No.: B8615884
CAS No.: 120712-34-7
M. Wt: 320.14 g/mol
InChI Key: XZWWQXQBOBGNCU-UHFFFAOYSA-N
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Description

4-Bromomethyl-4'-nitrobenzophenone (C₁₄H₁₀BrNO₃) is a benzophenone derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and a nitro (-NO₂) group at the 4'-position. It is synthesized as a light-yellow crystalline solid with a melting point of 124–125°C . Its ¹H NMR spectrum includes characteristic signals at δ 4.54 (s, 2H, CH₂Br), 7.55 (d, J = 8.1 Hz, aromatic protons), 7.90 (d, J = 7.9 Hz, aromatic protons), and 8.40 (d, J = 8.8 Hz, aromatic protons adjacent to NO₂) . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of sigma receptor ligands and other pharmacologically active molecules .

Properties

CAS No.

120712-34-7

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C14H10BrNO3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H,9H2

InChI Key

XZWWQXQBOBGNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-bromomethyl-4'-nitrobenzophenone can be contextualized by comparing it to benzophenone derivatives with analogous substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications Reactivity Notes
This compound C₁₄H₁₀BrNO₃ BrCH₂ (4), NO₂ (4') 124–125 Organic synthesis, receptor ligands Bromomethyl group enables nucleophilic substitution
4-Chloro-3-nitrobenzophenone C₁₃H₈ClNO₃ Cl (4), NO₂ (3) Not reported Pharmaceutical intermediates, chemical research Chloro substituent enhances electrophilic aromatic substitution
4-Chloro-4'-nitrobenzophenone C₁₃H₈ClNO₃ Cl (4), NO₂ (4') Not reported Specialty chemicals, research Similar reactivity to bromo analogs but lower leaving-group ability
4-Methoxy-4'-nitrobenzophenone C₁₄H₁₁NO₄ OCH₃ (4), NO₂ (4') 125–127 Organic synthesis intermediate Methoxy group directs electrophilic substitution to para positions
4-Fluoro-4'-nitrobenzophenone C₁₃H₈FNO₃ F (4), NO₂ (4') Not reported Research applications Fluorine’s electronegativity stabilizes adjacent groups
3-Nitro-4-chloro-4'-fluorobenzophenone C₁₃H₇ClFNO₃ Cl (4), F (4'), NO₂ (3) Not reported Material science, catalysis Mixed substituents enable regioselective reactions

Key Observations

Substituent Effects on Reactivity: The bromomethyl group in this compound provides a reactive site for alkylation or cross-coupling reactions, making it valuable in synthesizing complex molecules . In contrast, chloro and fluoro substituents (e.g., in 4-chloro-4'-nitrobenzophenone) are less reactive in nucleophilic substitutions but contribute to electronic modulation of the aromatic ring . Nitro groups (common in all compared compounds) strongly withdraw electrons, directing subsequent reactions to meta or para positions depending on other substituents .

Positional Isomerism: For example, 4-chloro-3-nitrobenzophenone (NO₂ at 3-position) vs. 4-chloro-4'-nitrobenzophenone (NO₂ at 4'-position) exhibit distinct reactivity patterns due to differences in electronic and steric effects .

Applications: Pharmaceuticals: Chloro-nitro derivatives (e.g., 4-chloro-3-nitrobenzophenone) dominate in drug intermediate synthesis due to cost-effectiveness and stability .

Market Trends: The global market for nitrobenzophenone derivatives (e.g., 4-chloro-3-nitrobenzophenone) is projected to grow at a CAGR of XX%, driven by pharmaceutical demand . Brominated variants, while niche, are critical in bespoke organic synthesis .

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